

# Using 1-nitrosoindoline as a certified reference standard in research.

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## Compound of Interest

Compound Name: *Indoline, 1-nitroso-*

CAS No.: 7633-57-0

Cat. No.: B1604554

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Application Note: Strategic Deployment of 1-Nitrosoindoline as a Certified Reference Standard

Protocol for NDSRI Quantitation in Indoline-Based Therapeutics (Indapamide & Perindopril)

## Executive Summary

This guide outlines the rigorous application of 1-nitrosoindoline (CAS 7633-57-0) as a Certified Reference Material (CRM) for the quantification of Nitrosamine Drug Substance-Related Impurities (NDSRIs). With the FDA and EMA enforcing strict limits on mutagenic impurities, 1-nitrosoindoline has emerged as a critical quality attribute for antihypertensive agents containing the indoline substructure, specifically Indapamide and Perindopril. This protocol provides a validated LC-MS/MS workflow, handling standards for light-sensitive CRMs, and mechanistic insights into impurity formation.

## Regulatory & Scientific Context

Nitrosamines are classified as "Cohort of Concern" compounds under ICH M7(R1) due to their high potency as mutagenic carcinogens. While small dialkyl nitrosamines (e.g., NDMA) are

well-known, regulatory focus has shifted to NDSRIs—complex nitrosamines sharing the drug's structural backbone.

- Target Analytes: 1-nitrosoindoline is the N-nitroso derivative of indoline (2,3-dihydroindole).
- Relevance: It is a known process impurity (Impurity A) in the synthesis of Indapamide and a degradation product in Perindopril formulations.[1]
- Mechanism: Formation occurs via the nitrosation of the secondary amine (indoline ring) by residual nitrites under acidic conditions during synthesis or shelf-storage.

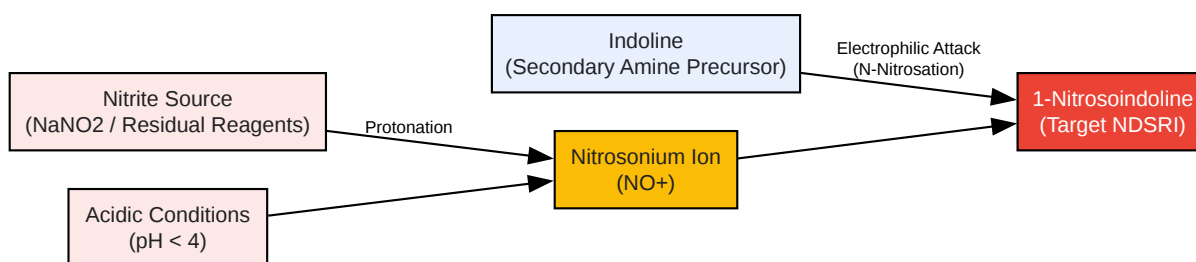
## Material Science: Handling the Reference Standard

As a Senior Application Scientist, I cannot overstate that data integrity begins with standard handling. 1-nitrosoindoline is chemically reactive and photosensitive.

Parameter	Specification & Handling Protocol
Appearance	Yellow to orange solid/oil (chromophore dependent).
Storage	-20°C ± 5°C. Store in amber vials under inert gas (Argon/Nitrogen).
Solubility	Soluble in Methanol (MeOH), Acetonitrile (ACN), and DMSO.
Stability	Photosensitive. All preparation must occur under yellow (sodium) light or in amber glassware.
Toxicity	High Potency Carcinogen. Handle in a Class II Biosafety Cabinet or Fume Hood with double nitrile gloves.

## Mechanistic Pathway: Formation Risk

Understanding the origin of the impurity is essential for root cause analysis (RCA).



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Figure 1: Reaction pathway showing the N-nitrosation of the indoline pharmacophore.

## Analytical Method: LC-MS/MS Protocol

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Ionization: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for some nitrosamines to reduce matrix suppression, though ESI+ is validated for 1-nitrosoindoline due to its proton-accepting capability.

### A. Sample Preparation (Solid Phase Extraction - Optional)

Direct injection is possible for clean API matrices. For drug products (tablets), use this extraction:

- Weigh: Pulverize tablets; weigh powder equivalent to 100 mg API.
- Extract: Add 10.0 mL Methanol. Vortex for 5 min.
- Sonicate: 15 min at room temperature (avoid heat to prevent degradation).
- Centrifuge: 5000 rpm for 10 min.
- Filter: 0.22  $\mu\text{m}$  PTFE filter into amber HPLC vial.

### B. Chromatographic Conditions

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 100 x 3.0 mm, 1.8  $\mu\text{m}$ ).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Methanol.
- Gradient:
  - 0-1 min: 5% B
  - 1-6 min: 5% -> 95% B
  - 6-8 min: 95% B
  - 8.1 min: 5% B (Re-equilibration)
- Flow Rate: 0.4 mL/min.
- Injection Vol: 5-10  $\mu\text{L}$ .

## C. Mass Spectrometry Parameters (MRM)

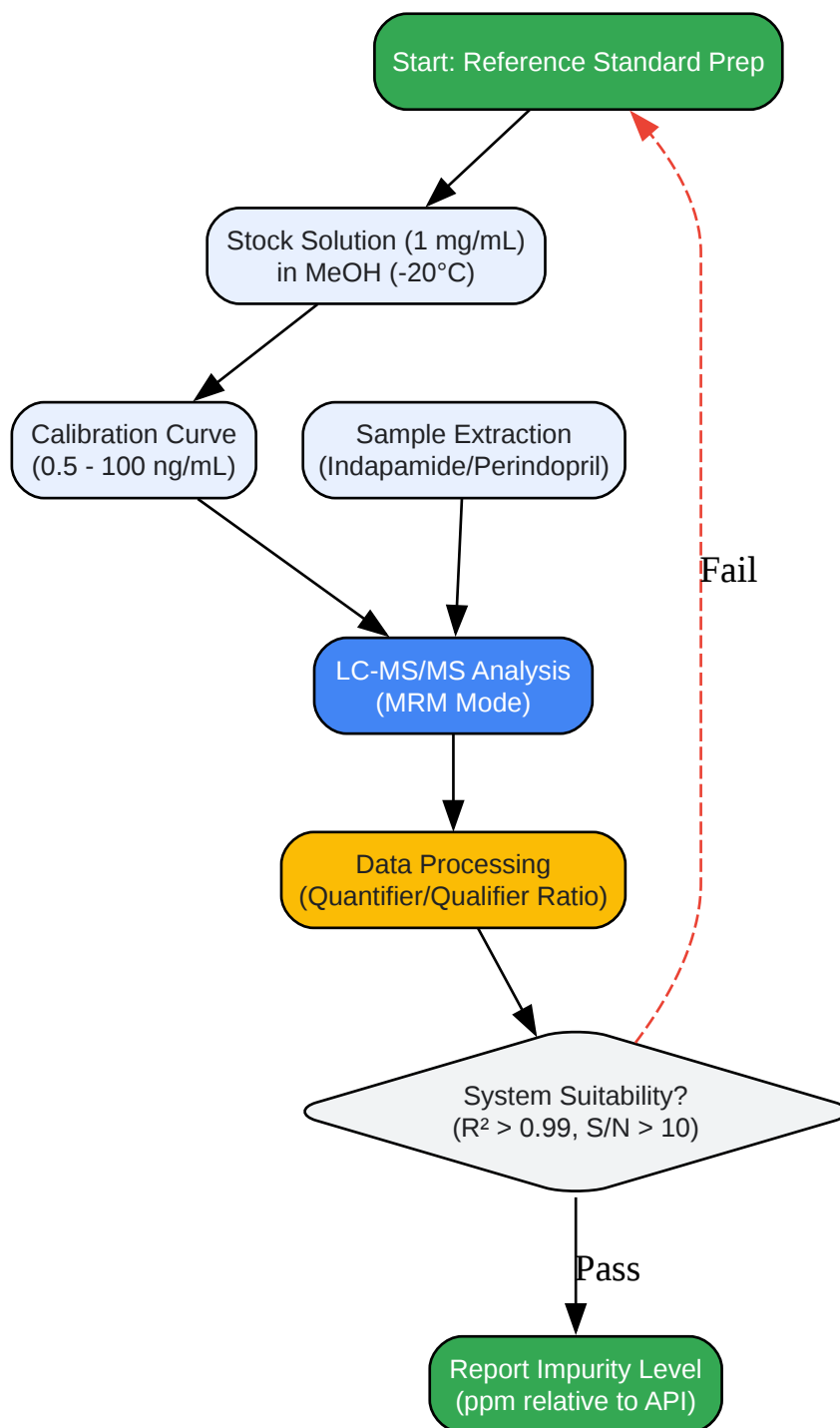
- Source: ESI Positive / APCI Positive
- Capillary Voltage: 3.5 kV
- Gas Temp: 300°C

Compound	Precursor Ion (m/z)	Product Ion (Quantifier)	Product Ion (Qualifier)	Collision Energy (V)
1-Nitrosoindoline	149.1 [M+H] <sup>+</sup>	119.1 (-NO)	91.1 (Tropylium)	15 / 25
1-Nitrosoindoline-d4 (IS)	153.1 [M+H] <sup>+</sup>	123.1 (-NO)	95.1	15 / 25

Note: The loss of 30 Da (NO radical) is the diagnostic fragmentation for N-nitrosamines.[\[2\]](#)[\[3\]](#)

## Validation & Workflow Logic

This workflow ensures compliance with ICH Q2(R1) validation standards.



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Figure 2: Validated analytical workflow for NDSRI quantification.

## Senior Scientist's Troubleshooting Guide

- Ghost Peaks:
  - Issue: Detecting 1-nitrosoindoline in blank injections.
  - Cause: Carryover in the injector needle or contamination of the mobile phase.
  - Fix: Use a needle wash of Methanol:Water:Formic Acid (50:50:1). Ensure the reference standard is not handled near sample prep areas.
- In-Source Fragmentation:
  - Issue: Low sensitivity for the parent ion (149 m/z).
  - Cause: Nitrosamines are thermally labile. High source temperatures can degrade the N-NO bond before fragmentation in the collision cell.
  - Fix: Lower the desolvation temperature (e.g., from 500°C to 350°C) and optimize cone voltage.
- Matrix Effects:
  - Issue: Signal suppression in drug product samples.
  - Fix: Use 1-nitrosoindoline-d4 as the Internal Standard (IS). If unavailable, use standard addition methods. Do not rely on external calibration alone for complex tablet matrices.

## References

- US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2021). [Link](#)
- European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004. (2020). [Link](#)
- International Council for Harmonisation (ICH). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

(2017).[3] [Link](#)

- PubChem.1-Nitrosoindoline Compound Summary (CID 24274). National Library of Medicine. [Link](#)
- Thermo Fisher Scientific.HRAM LC-MS method for the determination of nitrosamine impurities in drugs. Application Note. [Link](#)

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## Sources

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- 2. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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